2,2-Difluoro-2-phenylethanol
Overview
Description
2,2-Difluoro-2-phenylethanol is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and a phenyl group attached to an ethanol backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-phenylethanol, has been found to have antimicrobial activity against selected phytopathogenic fungi .
Mode of Action
2-phenylethanol, a related compound, has been found to interact with the mitochondria and the nucleus of penicillium italicum cells, causing inhibition . It also regulates gene expression, affecting various cellular processes .
Biochemical Pathways
2-phenylethanol, a related compound, is known to be produced via the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic compounds in microorganisms .
Pharmacokinetics
A structurally similar compound, 2’,2’-difluoro-2’-deoxycytidine (dfdc), is known to be rapidly metabolized to 2’,2’-difluoro-2’-deoxyuridine (dfdu) by cytidine deaminase . This metabolism limits the bioavailability of dFdC, necessitating intravenous administration .
Result of Action
A related compound, 2-phenylethanol, has been found to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (nsclc) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Biochemical Analysis
Biochemical Properties
2,2-Difluoro-2-phenylethanol plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and oxidation at the benzylic position . The compound interacts with various enzymes and proteins, including phenylalanine ammonia-lyase and transaminases, which facilitate its conversion into other bioactive molecules. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, contributing to the compound’s reactivity and stability in biochemical environments .
Cellular Effects
This compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases and transcription factors, leading to alterations in gene expression profiles . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various biochemical pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, including enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function and metabolism . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a critical dosage level beyond which adverse effects become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and the Ehrlich pathway . The compound interacts with enzymes such as phenylalanine ammonia-lyase and transaminases, which facilitate its conversion into other metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be actively transported across cellular membranes by transporter proteins, and it may also bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound may localize to the mitochondria, nucleus, or other organelles, where it can exert its biochemical effects. The activity and function of this compound can be modulated by its subcellular localization, as different compartments provide distinct biochemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-2-phenylethanol can be synthesized through several methods. One common approach involves the reaction of an aldehyde with N-fluorobenzenesulfonimide in the presence of L-proline, followed by reduction using sodium borohydride . This method is advantageous due to its simplicity and the use of economical and safe reagents.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes utilizing ruthenium-catalyzed hydrogenation. This method is preferred for its sustainability, safety, and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces simpler alcohols.
Scientific Research Applications
2,2-Difluoro-2-phenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Comparison with Similar Compounds
- 2,2-Difluoro-1-phenylethanol
- 2,2-Difluoro-2-(4-fluorophenyl)ethanol
Comparison: Compared to its analogs, 2,2-Difluoro-2-phenylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms significantly influences its reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2,2-difluoro-2-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGODUKBPIRBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311226 | |
Record name | β,β-Difluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129973-51-9 | |
Record name | β,β-Difluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129973-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β,β-Difluorobenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneethanol, β,β-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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